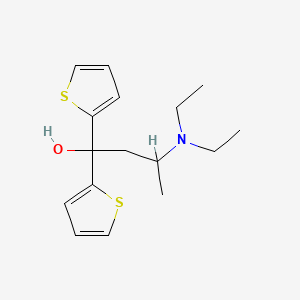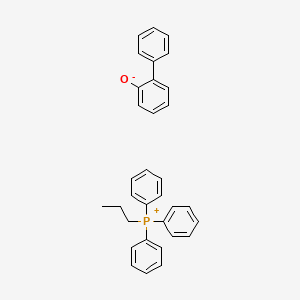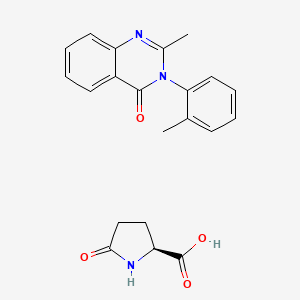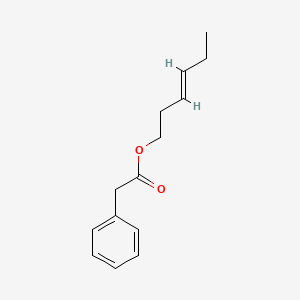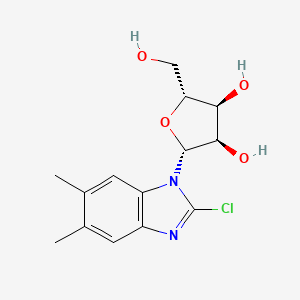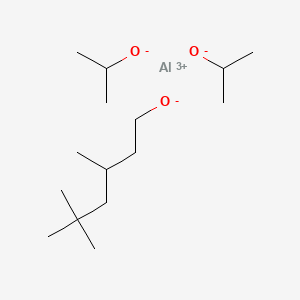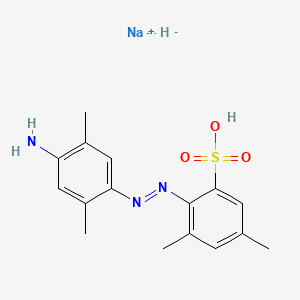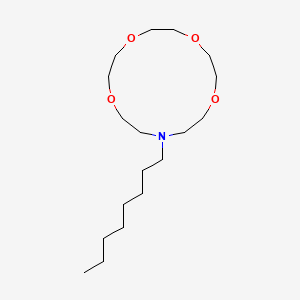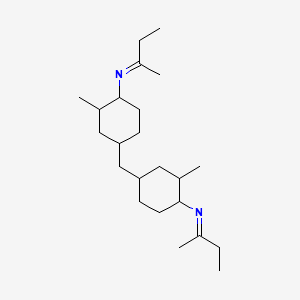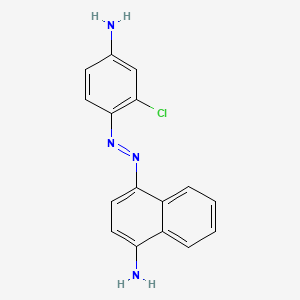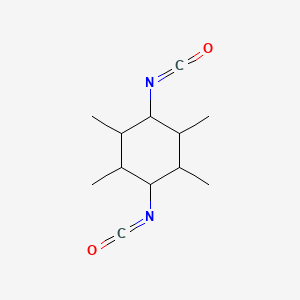
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is a chemical compound with the molecular formula C12H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexane ring substituted with four methyl groups. This compound is used in various industrial applications, particularly in the production of polyurethanes .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane can be synthesized through the phosgenation of 1,4-diamino-2,3,5,6-tetramethylcyclohexane. The reaction typically involves the use of phosgene (COCl2) as a reagent under controlled conditions to ensure safety and efficiency. The reaction is carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained at around 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phosgene and the diamine into a reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
科学研究应用
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in biomaterials and tissue engineering.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
作用机制
The mechanism of action of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing strength and flexibility to the resulting polymer .
相似化合物的比较
Similar Compounds
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another diisocyanate compound with a similar structure but different reactivity and applications.
1,6-Diisocyanatohexane: A linear diisocyanate used in the production of polyurethanes with different properties.
Uniqueness
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is unique due to its cyclohexane ring structure with four methyl groups, which provides steric hindrance and affects its reactivity. This makes it suitable for specific applications where other diisocyanates may not perform as well .
属性
CAS 编号 |
84712-83-4 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3 |
InChI 键 |
QKNMFOYJBHCEGR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(C1N=C=O)C)C)N=C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


